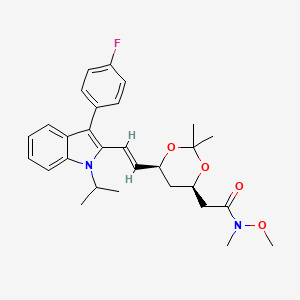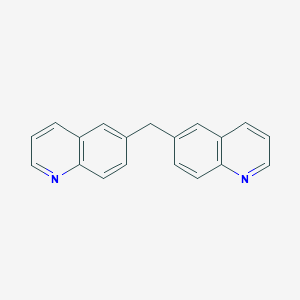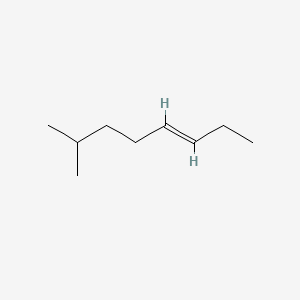
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt is a biomedical compound known for its role in various biological processes. It is a derivative of N-acetyllactosamine and is characterized by the presence of a sulfo group at the 6th position of the glucopyranose ring. This compound is significant in the study of cell adhesion, signaling, and inflammation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt involves multiple steps. The process typically starts with the protection of hydroxyl groups followed by the introduction of the sulfo group. The key steps include:
Protection of Hydroxyl Groups: Using protecting groups like acetyl or benzyl to protect the hydroxyl groups.
Glycosylation: Coupling of the protected glucosamine with galactose derivatives.
Sulfonation: Introduction of the sulfo group at the 6th position using reagents like sulfur trioxide-pyridine complex.
Deprotection: Removal of the protecting groups to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
化学反应分析
Types of Reactions
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like periodate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfo group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
科学研究应用
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates.
Biology: Studied for its role in cell adhesion and signaling.
Medicine: Investigated for its potential in treating inflammatory conditions due to its ability to inhibit pro-inflammatory cytokines.
Industry: Utilized in the development of polymer-based drug delivery systems.
作用机制
The compound exerts its effects by interacting with specific molecular targets and pathways. It inhibits pro-inflammatory cytokines in human bronchial epithelial cell lines, which may be helpful in treating inflammatory conditions. The presence of the sulfo group enhances its binding affinity to certain receptors and enzymes involved in inflammation and cell signaling.
相似化合物的比较
Similar Compounds
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-glucopyranose: Lacks the sulfo group, making it less effective in certain biological processes.
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose: Different stereochemistry, leading to different biological activities.
Uniqueness
The presence of the sulfo group at the 6th position of the glucopyranose ring makes 2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt unique. This modification enhances its stability, bioavailability, and binding affinity, making it more effective in biomedical applications.
属性
分子式 |
C14H25NNaO14S+ |
|---|---|
分子量 |
486.4 g/mol |
IUPAC 名称 |
sodium;[(2R,3R,4S,5S)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-hydroxymethanesulfonic acid |
InChI |
InChI=1S/C14H25NO14S.Na/c1-3(17)15-5-7(19)10(11(28-12(5)22)13(23)30(24,25)26)29-14-9(21)8(20)6(18)4(2-16)27-14;/h4-14,16,18-23H,2H2,1H3,(H,15,17)(H,24,25,26);/q;+1/t4-,5+,6+,7+,8+,9-,10-,11-,12?,13?,14+;/m1./s1 |
InChI 键 |
FMHZMRJBNRDDPI-OBSSODGTSA-N |
手性 SMILES |
CC(=O)N[C@H]1[C@@H]([C@H]([C@@H](OC1O)C(O)S(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O.[Na+] |
规范 SMILES |
CC(=O)NC1C(C(C(OC1O)C(O)S(=O)(=O)O)OC2C(C(C(C(O2)CO)O)O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11826469.png)


![tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate](/img/structure/B11826499.png)

![1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11826502.png)



![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)




